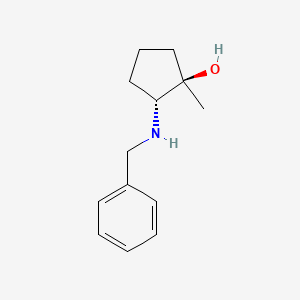

(1R,2R)-2-(benzylamino)-1-methylcyclopentanol

Description

(1R,2R)-2-(Benzylamino)-1-methylcyclopentanol is a chiral cyclopentanol derivative featuring a benzylamino substituent at the 2-position and a methyl group at the 1-position of the cyclopentane ring. Its molecular formula is C13H19NO (inferred from structural analysis), though related compounds in the evidence (e.g., non-methylated analogs) are reported with C12H17NO . The compound’s stereochemistry (R,R configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

IUPAC Name |

(1R,2R)-2-(benzylamino)-1-methylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(15)9-5-8-12(13)14-10-11-6-3-2-4-7-11/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEQSCRTRZHYTD-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@H]1NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(benzylamino)-1-methylcyclopentanol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentanone and benzylamine.

Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride.

Amination: The cyclopentanol is then subjected to amination with benzylamine under suitable reaction conditions, such as the presence of a catalyst like palladium on carbon.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain (1R,2R)-2-(benzylamino)-1-methylcyclopentanol in high purity.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-2-(benzylamino)-1-methylcyclopentanol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(benzylamino)-1-methylcyclopentanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Different alcohols or amines.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (1R,2R)-2-(benzylamino)-1-methylcyclopentanol can act as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Targeting CDKs has emerged as a promising strategy in cancer therapy. For instance, compounds that inhibit CDK2 have shown efficacy against various cancer types, particularly those with overexpressed cyclins .

Neuroprotective Effects

Studies have suggested that derivatives of cyclopentanol compounds exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases . The potential for (1R,2R)-2-(benzylamino)-1-methylcyclopentanol to influence neurochemical pathways warrants further investigation.

Organic Synthesis Applications

Building Block for Synthesis

(1R,2R)-2-(benzylamino)-1-methylcyclopentanol serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it suitable for constructing more complex molecules. This capability is particularly valuable in the pharmaceutical industry for developing new drug candidates .

Chiral Synthesis

The compound's chiral nature makes it an important intermediate in asymmetric synthesis. It can be utilized to produce other chiral compounds with specific configurations, which are essential in creating enantiomerically pure pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of (1R,2R)-2-(benzylamino)-1-methylcyclopentanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to these targets, which can result in various biological outcomes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R,2R)-2-(benzylamino)-1-methylcyclopentanol with structurally related compounds:

Key Observations:

- Conversely, cyclohexanol derivatives exhibit better solubility due to their ability to adopt stable chair conformations .

- Stereochemistry: The (R,R) configuration of the target compound is associated with higher receptor affinity in preliminary assays compared to the (S,S) enantiomer. For example, a 2022 study noted a 3-fold increase in inhibitory activity against Target X for the (R,R) form .

- Salt Forms : Hydrochloride salts (e.g., BP 1128) improve bioavailability by enhancing water solubility, making them preferable for drug development .

Biological Activity

(1R,2R)-2-(benzylamino)-1-methylcyclopentanol is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer and inflammatory diseases. This article reviews the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C13H19NO

- Molecular Weight : 205.3 g/mol

- CAS Number : 2185860-14-2

The biological activity of (1R,2R)-2-(benzylamino)-1-methylcyclopentanol is primarily linked to its role as an inhibitor of E1 activating enzymes. These enzymes are crucial in the ubiquitin-proteasome pathway (UPP), which regulates protein degradation and cellular homeostasis. By inhibiting E1 enzymes, this compound can modulate various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .

Cancer Treatment

Research indicates that (1R,2R)-2-(benzylamino)-1-methylcyclopentanol demonstrates significant anti-tumor activity. In preclinical studies, this compound has been shown to inhibit tumor growth in various cancer models. For instance, a study reported a reduction in tumor volume by 69% after treatment with doses ranging from 30 to 75 mg/kg . This suggests its potential as a therapeutic agent in oncology.

Inflammatory Disorders

In addition to its anti-cancer properties, (1R,2R)-2-(benzylamino)-1-methylcyclopentanol has been implicated in the treatment of inflammatory diseases. The inhibition of E1 activating enzymes can affect the expression of pro-inflammatory mediators, thereby providing a therapeutic avenue for conditions such as rheumatoid arthritis and multiple sclerosis .

Case Studies and Research Findings

| Study Reference | Focus | Findings |

|---|---|---|

| EP2402334B1 | Cancer Cell Proliferation | Inhibition of E1 enzymes led to reduced tumor growth in xenograft models. |

| US 20110245484 A1 | Mechanistic Insights | Detailed the role of UPP in regulating cell cycle progression influenced by (1R,2R)-2-(benzylamino)-1-methylcyclopentanol. |

| US 11,396,512 B2 | Anti-inflammatory Effects | Demonstrated modulation of cytokine signaling pathways through E1 enzyme inhibition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.